molecular formula C14H9ClF3N3O B2884875 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide CAS No. 338397-74-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2884875
CAS No.: 338397-74-3
M. Wt: 327.69
InChI Key: OELWCIWAXWKJQI-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrole ring substituted with a pyridinyl group, a trifluoromethyl group, and a propynyl group, contributing to its distinct chemical properties.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Pyridinyl Group: The pyrrole ring is then functionalized with a pyridinyl group via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate palladium catalysts.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide or a similar reagent.

    Addition of Propynyl Group: The propynyl group is added via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity, while the propynyl group may facilitate covalent bonding with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide
  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxylate

Uniqueness

Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O/c1-2-5-19-13(22)11-4-3-6-21(11)12-10(15)7-9(8-20-12)14(16,17)18/h1,3-4,6-8H,5H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELWCIWAXWKJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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